Product packaging for Methylsulfenyliodide(Cat. No.:CAS No. 86381-89-7)

Methylsulfenyliodide

Cat. No.: B14397831
CAS No.: 86381-89-7
M. Wt: 174.01 g/mol
InChI Key: KMLSFWQTQIKPFQ-UHFFFAOYSA-N
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Description

Methylsulfenyliodide is a reagent of interest in synthetic organic chemistry for the formation of carbon-sulfur and carbon-carbon bonds. Iodine-containing reagents often serve as key mediators in radical reactions, facilitating the synthesis of complex molecular architectures through mechanisms that involve single electron transfer or the generation of radical intermediates . Related sulfoxonium and sulfonium salts, such as trimethylsulfoxonium iodide, are well-established in organic synthesis for generating sulfur ylides used in the formation of epoxides from carbonyl compounds and cyclopropanes from alkenes . The reactivity of this compound may offer unique pathways for the functionalization of heterocycles or the construction of sulfone-containing compounds, which are valuable scaffolds in medicinal and materials chemistry . Researchers are advised to verify the specific structure and properties of this compound for their applications. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3IS B14397831 Methylsulfenyliodide CAS No. 86381-89-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

86381-89-7

Molecular Formula

CH3IS

Molecular Weight

174.01 g/mol

IUPAC Name

methyl thiohypoiodite

InChI

InChI=1S/CH3IS/c1-3-2/h1H3

InChI Key

KMLSFWQTQIKPFQ-UHFFFAOYSA-N

Canonical SMILES

CSI

Origin of Product

United States

Synthetic Methodologies for Methylsulfenyliodide and Its Structural Analogues

Established Chemical Synthesis Pathways for Methylsulfenyl Iodide

Reactions Involving Dialkyl Disulfides and Halogenating Agents

The most direct and established method for the synthesis of sulfenyl iodides involves the cleavage of a disulfide bond by a halogenating agent. In the case of methylsulfenyl iodide, the reaction of dimethyl disulfide with iodine represents a primary synthetic route. This reaction is an equilibrium process where the disulfide bond is broken, and a sulfur-iodine bond is formed.

The reaction can be represented as follows:

CH₃S-SCH₃ + I₂ ⇌ 2 CH₃SI

While specific, detailed experimental protocols for the synthesis of methylsulfenyl iodide are not extensively documented in readily available literature, the general principle of disulfide halogenation is a fundamental reaction in sulfur chemistry. The forward reaction is often favored by using an excess of the halogenating agent. However, sulfenyl iodides are known to be labile and can readily disproportionate back to the disulfide and iodine, particularly in the absence of stabilizing factors. chemrxiv.org

The stability of alkanesulfenyl iodides is a significant challenge in their synthesis and isolation. For instance, a sterically hindered alkanesulfenyl iodide, iodo(trisyl)sulfane, has been synthesized and found to be thermally stable, which can be attributed to the bulky tris(trimethylsilyl)methyl group that prevents decomposition. doi.org This suggests that simple, unhindered alkanesulfenyl iodides like methylsulfenyl iodide are likely to be highly reactive and may need to be generated and used in situ.

Alternative Synthetic Routes and Mechanistic Investigations

Alternative pathways to sulfenyl halides often involve the reaction of thiols with a halogenating agent. However, for the synthesis of methylsulfenyl iodide, this would require the handling of methanethiol (B179389), a toxic and volatile gas. Therefore, the use of dimethyl disulfide as a starting material is generally preferred.

Mechanistic investigations into the halogenation of disulfides suggest that the reaction proceeds through a charge-transfer complex between the disulfide and the halogen. This is followed by the cleavage of the S-S bond and the formation of the S-X bond (where X is a halogen). The mechanism of disulfide bond cleavage can also be initiated by free radicals. nih.gov In the context of iodine, the reaction likely involves the formation of a sulfenyl iodide intermediate. nih.gov

Computational studies on the aerobic oxidative cleavage of 1-arylbutadienes catalyzed by diaryl disulfides have shown that the homolysis of the S-S bond of diaryl disulfide derivatives by direct visible light irradiation is challenging due to the high bond dissociation energy. uvic.ca This suggests that thermal or chemical activation is likely necessary for the efficient cleavage of the disulfide bond in the synthesis of sulfenyl iodides.

Development of Novel Synthetic Routes for Methylsulfenyl Iodide Derivatives and Analogues

The development of novel synthetic routes for sulfenyl iodide derivatives is driven by the need for more stable and selectively reactive reagents.

Strategies for the Controlled Introduction of Sulfur-Halogen Moieties

The controlled introduction of a sulfur-halogen bond is crucial for the synthesis of functionalized sulfenyl halides. One approach involves the use of milder and more selective halogenating agents. For instance, N-halosuccinimides are often employed as sources of electrophilic halogens and can offer more controlled reactivity compared to diatomic halogens.

The synthesis of sulfonyl chlorides from thiols and disulfides has been achieved using reagents like hydrogen peroxide in the presence of zirconium tetrachloride, which proceeds via disulfide intermediates. nih.gov While this yields a more oxidized sulfur species, the initial step involves the formation of a sulfur-halogen bond, highlighting the potential for adapting such methods for sulfenyl halide synthesis.

The concept of introducing functionality is also seen in the synthesis of 2-sulfenylindoles, where various sulfenylating agents such as sulfenyl halides, thiols, and disulfides are used. nih.gov This demonstrates the broader synthetic utility of controlling the introduction of sulfur-halogen moieties to create diverse organosulfur compounds.

Regioselective and Stereoselective Approaches in Derivatization

Regioselectivity becomes important when dealing with unsymmetrical disulfides. The cleavage of the S-S bond can potentially lead to two different sulfenyl halides. The outcome of the reaction is influenced by the electronic and steric properties of the substituents on the sulfur atoms. Generally, the halogen will preferentially attack the more electron-rich and less sterically hindered sulfur atom. The synthesis of unsymmetrical disulfides can be achieved with high chemoselectivity, and these compounds could serve as precursors for the regioselective synthesis of sulfenyl halides. researchgate.net

Stereoselectivity is a key consideration in the synthesis of chiral sulfinyl compounds, which can be prepared from sulfenyl compounds. acs.orgnih.gov The stereoselective oxidation of prochiral sulfur atoms in sulfenyl compounds is a recognized method for synthesizing nonracemic sulfoxides and other chiral organosulfur derivatives. acs.orgnih.gov While the direct stereoselective synthesis of chiral sulfenyl iodides is not extensively reported, the principles of asymmetric synthesis can be applied to create chiral precursors that could then be converted to the desired sulfenyl iodides.

Green Chemistry Principles in Methylsulfenyl Iodide Synthesis

The application of green chemistry principles to the synthesis of organosulfur compounds, including sulfenyl iodides, is an area of growing interest. This involves the use of less hazardous reagents, more environmentally benign solvents, and developing catalytic methods to reduce waste.

Hypervalent iodine compounds are recognized as environmentally benign reagents in organic synthesis. stias.ac.zaacs.orgresearchgate.netnih.gov The development of reactions that are catalytic in iodine is a key goal to improve the sustainability of these transformations. researchgate.net While often used for oxidation reactions, the principles of using catalytic amounts of iodine could potentially be applied to the synthesis of sulfenyl iodides, for example, by using a co-oxidant to regenerate the active iodine species.

The oxidation of thiols to disulfides using hydrogen peroxide catalyzed by iodide ions is an example of a mild and environmentally friendly method. organic-chemistry.org This reaction proceeds via an iodosulfonium intermediate, highlighting the relevance of iodine-mediated sulfur chemistry in green synthetic approaches. The use of water as a solvent and the generation of water as the only byproduct are key advantages of such systems.

The development of solvent-free reaction conditions is another important aspect of green chemistry. The iodine-catalyzed direct sulfenylation of uracils with sulfonyl hydrazides has been achieved under solvent-free conditions, demonstrating the feasibility of moving away from traditional organic solvents in organosulfur synthesis. nih.gov

Elucidation of Reaction Mechanisms Involving Methylsulfenyliodide

Nucleophilic Substitution Reactions at the Sulfur-Iodine Bond

The sulfur-iodine bond in methylsulfenyliodide is susceptible to attack by nucleophiles, leading to the displacement of the iodide ion. ontosight.ai This reactivity makes it a useful reagent for introducing the methylsulfenyl group (CH₃S-) into other molecules.

Detailed Mechanistic Pathways and Transition State Analysis

Nucleophilic substitution at the sulfur-iodine bond generally proceeds through an Sₙ2-type mechanism. In this pathway, the nucleophile attacks the electrophilic sulfur atom, leading to a transient trigonal bipyramidal transition state. The incoming nucleophile and the departing iodide ion occupy the apical positions. As the new bond between the nucleophile and sulfur forms, the sulfur-iodine bond simultaneously breaks.

The rate of these reactions is influenced by the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily with this compound. The stability of the transition state is a key determinant of the reaction rate. Factors that stabilize this state, such as the ability of the solvent to solvate the developing charges, will accelerate the reaction.

Influence of Substrate Structure on Reaction Selectivity

The structure of the nucleophilic substrate significantly impacts the selectivity of the reaction. Steric hindrance around the nucleophilic center can impede the approach of the this compound, slowing down the reaction rate. For instance, a bulky nucleophile will react more slowly than a smaller, less hindered one.

In cases of ambident nucleophiles, which possess more than one potential site of attack, the regioselectivity is governed by both electronic and steric factors. The "hard and soft" acid and base (HSAB) theory can often predict the outcome. The sulfur atom in this compound is considered a soft electrophile and will preferentially react with a soft nucleophilic center.

Electrophilic Addition Reactions Mediated by this compound

This compound can act as an electrophile in addition reactions with unsaturated systems like alkenes and alkynes. ontosight.ai The electron-rich pi bond of the alkene or alkyne attacks the electrophilic sulfur atom of the this compound. libretexts.orgchemguide.co.ukjecrcfoundation.com

The mechanism typically involves a two-step process. libretexts.org The initial electrophilic attack by the sulfur atom on the double or triple bond leads to the formation of a cyclic thiiranium ion intermediate (in the case of alkenes). This is the rate-determining step. libretexts.org In the second step, the iodide ion, acting as a nucleophile, attacks one of the carbon atoms of the cyclic intermediate, opening the ring and resulting in the formation of a β-iodo thioether.

The regioselectivity of this addition often follows Markovnikov's rule, where the sulfur atom adds to the carbon with more hydrogen atoms, and the iodide adds to the more substituted carbon. This is because the more substituted carbon can better stabilize the partial positive charge in the transition state leading to the thiiranium ion. chemguide.co.uk

Radical Pathways and Photo-Induced Reactivity

Under certain conditions, reactions involving this compound can proceed through radical mechanisms. Homolytic cleavage of the relatively weak sulfur-iodine bond can be initiated by heat or, more commonly, by photochemical means. researchgate.netorganic-chemistry.org

Upon irradiation with light of a suitable wavelength, the S-I bond can break, generating a methylsulfenyl radical (CH₃S•) and an iodine radical (I•). researchgate.net These highly reactive radical species can then participate in a variety of subsequent reactions, such as addition to unsaturated bonds or hydrogen atom abstraction from other molecules. organic-chemistry.org

Photo-induced radical reactions offer alternative synthetic pathways that are often complementary to ionic reactions. sioc-journal.cn The generation of radicals under mild conditions allows for transformations that might not be feasible through other methods. researchgate.netorganic-chemistry.org The course of these reactions can be influenced by the presence of radical initiators or inhibitors.

Gas-Phase Reaction Thermochemistry and Kinetics

The thermochemical properties of this compound in the gas phase provide fundamental insights into its reactivity. nist.govnist.gov The bond dissociation energy (BDE) of the sulfur-iodine bond is a critical parameter. A lower BDE indicates a weaker bond that is more easily broken, suggesting higher reactivity in radical reactions.

Gas-phase kinetic studies can quantify the rates of elementary reaction steps involving this compound. These studies, often conducted using techniques like mass spectrometry, provide data on reaction rate constants and activation energies. This information is crucial for understanding the fundamental factors that control the reactivity of the molecule and for developing predictive models of its chemical behavior.

Interactive Data Table: Gas-Phase Thermochemical Data for this compound

PropertyValueUnit
Enthalpy of formation (ΔfH°gas)Data not availablekJ/mol
Entropy of formation (S°gas)Data not availableJ/mol*K

Solvent Effects on this compound Reactivity

The choice of solvent can have a profound impact on the rates and mechanisms of reactions involving this compound. rsc.org Solvents can influence reactivity through several mechanisms, including stabilization of reactants, transition states, and products, as well as direct participation in the reaction. rsc.org

For nucleophilic substitution reactions, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can accelerate the reaction rate. libretexts.org These solvents are effective at solvating the cation of a salt-containing nucleophile, leaving the anion relatively "bare" and thus more nucleophilic. libretexts.org In contrast, protic solvents like water or alcohols can solvate the anionic nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. libretexts.org

In electrophilic addition reactions, the ability of the solvent to stabilize the charged intermediate, such as the thiiranium ion, is important. jecrcfoundation.com Polar solvents can facilitate the formation of this intermediate, thereby increasing the reaction rate. numberanalytics.com The dielectric constant of the solvent is a key property in this regard, with higher dielectric constants generally favoring the formation of charged species. numberanalytics.com

Interactive Data Table: Influence of Solvent Properties on Reactivity

Solvent PropertyEffect on Nucleophilic Substitution (Sₙ2)Effect on Electrophilic Addition
Polarity Increased rate in polar aprotic solventsIncreased rate in polar solvents
Protic/Aprotic Protic solvents decrease the rate-
Dielectric Constant Higher constant can increase the rateHigher constant favors charged intermediates
Coordinating Ability Can stabilize catalysts or reactantsCan influence intermediate stability

Spectroscopic Data for Methylsulfenyl Iodide Remains Elusive

Despite a comprehensive search of scientific literature and spectral databases, detailed experimental and computational spectroscopic data for the chemical compound methylsulfenyl iodide (CH3SI) is not publicly available. As a result, the creation of an in-depth article focusing on its advanced spectroscopic and structural characterization, as per the requested outline, cannot be fulfilled at this time.

Searches for Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy data—including ¹H, ¹³C, and heteronuclear NMR—for methylsulfenyl iodide have yielded no specific results. While general principles of these spectroscopic techniques and data for related compounds such as iodomethane (B122720) (CH₃I) and various organosilicon compounds are well-documented, this information is not directly transferable to CH₃SI.

The inquiry for computational studies that might have predicted the vibrational frequencies or NMR chemical shifts for methylsulfenyl iodide was also unsuccessful in retrieving the necessary data points to construct the requested tables and detailed analysis for the following sections:

Computational and Theoretical Chemistry Studies of Methylsulfenyliodide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and, consequently, the reactivity of molecules. scirp.org These calculations solve the electronic Schrödinger equation to predict various chemical properties. wikipedia.org

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. universepg.comresearchgate.net It is an efficient and accurate method for optimizing structures and determining the energies of reactants and products. universepg.com DFT calculations can be employed to study the geometric and electronic properties of methylsulfenyliodide. By analyzing parameters such as bond lengths, bond angles, and dihedral angles, the three-dimensional structure of the molecule can be optimized.

Furthermore, DFT allows for the calculation of global reactivity descriptors, which provide insights into the chemical behavior of the molecule. ekb.eg These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ekb.eg

Below is a table showcasing typical reactivity descriptors that can be calculated using DFT:

Descriptor Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Global Softness (S) 1 / (2η)The inverse of hardness, indicating how easily the electron cloud is polarized.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Measures the power of an atom or group of atoms to attract electrons.
Electrophilicity (ω) χ2 / (2η)A measure of the energy lowering of a system when it accepts electrons.
This table provides a summary of key global reactivity descriptors calculated from HOMO and LUMO energies obtained through DFT.

The molecular electrostatic potential (MEP) can also be mapped using DFT, which illustrates the charge distribution and helps identify electrophilic and nucleophilic sites within the molecule. ekb.eg

Ab initio methods are computational chemistry methods based on quantum mechanics that are not dependent on experimental data. wikipedia.org These "from the beginning" calculations rely on fundamental principles to predict molecular properties. numberanalytics.com The simplest type of ab initio calculation is the Hartree-Fock (HF) method. wikipedia.org More sophisticated methods, known as post-Hartree-Fock methods, build upon the HF method to include electron correlation, which is crucial for accurate results. numberanalytics.com

For this compound, high-accuracy ab initio methods like Møller-Plesset perturbation theory (MP) and coupled-cluster (CC) theory can provide very precise calculations of its energy, geometry, and other properties. wikipedia.orgarxiv.org These methods, while computationally more expensive than DFT, are often used as a benchmark for less demanding calculations. arxiv.org The choice of method often involves a trade-off between accuracy and computational cost. wikipedia.org

Here is a comparison of common ab initio methods:

Method Abbreviation Key Feature Computational Cost
Hartree-Fock HFMean-field approximation, neglects electron correlation.Scales as N4
Møller-Plesset Perturbation Theory MPn (e.g., MP2, MP4)Adds electron correlation as a perturbation to the HF theory.Higher than HF
Coupled-Cluster Theory CC (e.g., CCSD, CCSD(T))Includes electron correlation to a very high degree of accuracy.High
This table summarizes the key features and relative computational costs of different ab initio methods. N represents a measure of the system size. wikipedia.org

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. smu.edu By mapping the potential energy surface (PES), chemists can identify the most likely pathways for a reaction to proceed. smu.edu This involves locating the stationary points on the PES, which correspond to reactants, products, and transition states. numberanalytics.com

For this compound, computational modeling can be used to investigate its reactions, such as its formation or decomposition. The process involves:

Identifying Reactants and Products: Defining the starting and ending points of the reaction.

Locating Transition States: Finding the saddle point on the PES that connects reactants and products. This is the point of highest energy along the reaction coordinate.

Calculating the Intrinsic Reaction Coordinate (IRC): Tracing the path of steepest descent from the transition state to the reactants and products, confirming the connection. smu.edu

The energy difference between the reactants and the transition state gives the activation energy, a crucial parameter for understanding reaction kinetics. These computational approaches can also be used in a "backward" manner to predict potential reactants for a target molecule, a concept known as retrosynthetic analysis. frontiersin.orgnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Reactive Systems

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules. ebsco.comnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior over time. ebsco.com This technique has become a standard tool for investigating biomolecules and other complex systems. nih.govmdpi.com

For a relatively small molecule like this compound, MD simulations can be used to explore its conformational space. By simulating the molecule's movement over time, different stable and transient conformations can be identified. This is particularly useful for understanding how the molecule might interact with other species or how its shape influences its reactivity.

In the context of reactive systems, MD simulations can be used to model the collision of reactant molecules and the subsequent formation of products. ebsco.com This provides a dynamic picture of the reaction process, complementing the static view provided by the potential energy surface calculations. ebsco.com The process of setting up an MD simulation involves several key steps:

Building an atomistic model: Defining the initial positions and connectivity of the atoms. youtube.com

Defining the force field: A set of parameters that describes the potential energy of the system, including terms for bond stretching, angle bending, and non-bonded interactions. youtube.com

Simulation under specific conditions: Running the simulation at a defined temperature, pressure, and volume. youtube.com

Analysis of the trajectory: Analyzing the output of the simulation to understand the system's behavior over time. youtube.com

Predictive Modeling of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules. Quantum chemical calculations can be used to predict various types of spectra, which can then be compared with experimental data to confirm the identity and structure of a compound. plos.org

For this compound, the following spectroscopic properties can be predicted:

Vibrational Spectra (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes. These theoretical spectra can aid in the assignment of experimental IR and Raman bands.

NMR Spectra: The magnetic shielding of each nucleus can be calculated, which can then be converted into chemical shifts. plos.org This is a powerful tool for structural elucidation.

UV-Visible Spectra: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.netplos.org

The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. plos.org

Application of Artificial Intelligence and Machine Learning in Chemical Synthesis Planning and Reaction Prediction

In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as powerful tools in chemistry, particularly in the areas of synthesis planning and reaction prediction. researchgate.net These data-driven approaches can learn patterns from large datasets of known reactions to predict the outcomes of new reactions or to propose synthetic routes to target molecules. nih.govnih.gov

Expert-Encoded Rules: These systems use a set of human-defined rules to determine possible retrosynthetic disconnections. nih.gov

Machine Learning Methods: These systems learn from vast reaction databases to predict retrosynthetic steps and reaction outcomes. nih.govmit.edu

Machine learning models, particularly neural networks, can be trained to predict the products of a chemical reaction given the reactants and reagents. nih.gov For synthesis planning, AI models can be used to perform single-step or multi-step retrosynthesis, breaking down a complex target molecule into simpler, commercially available starting materials. mit.edu

The integration of AI and ML into chemical research promises to accelerate the discovery and synthesis of new molecules. researchgate.netmit.edu As more data becomes available, these methods are expected to become increasingly accurate and reliable.

Applications of Methylsulfenyliodide in Advanced Organic Synthesis

Strategic Introduction of the Methylsulfenyl (-SMe) Functional Group into Organic Molecules

The primary application of methylsulfenyliodide is the direct and strategic installation of a methylthio moiety onto a carbon framework. This process, known as methylsulfenylation, is fundamental in preparing key intermediates for more complex synthetic transformations.

This compound serves as a potent electrophilic methylthiolating agent, reacting readily with a variety of carbon-based nucleophiles. Its reactivity is particularly pronounced with soft nucleophiles, such as those derived from active methylene (B1212753) compounds. These substrates, which possess a carbon atom flanked by two electron-withdrawing groups (e.g., ketones, esters, nitriles), can be deprotonated to form stabilized carbanions or enolates. google.comresearchgate.net These enolates are excellent nucleophiles for reactions with electrophiles like this compound. Current time information in Bangalore, IN.researchgate.net

The reaction typically involves the formation of an enolate using a suitable base, followed by quenching with this compound. This process results in the formation of an α-methylthio substituted carbonyl or nitrile compound. The choice of base and reaction conditions can be tuned to control the regioselectivity of the methylsulfenylation, particularly in unsymmetrical ketones. researchgate.net The scope of this reaction is broad, encompassing β-diketones, β-ketoesters, malononitriles, and other activated methylene compounds. researchgate.netresearchgate.net

Substrate ClassExample NucleophileProduct Type
KetonesKetone Enolateα-Methylthio Ketone
EstersEster Enolateα-Methylthio Ester
β-DiketonesAcetylacetonate3-(Methylthio)pentane-2,4-dione
β-KetoestersEthyl Acetoacetate EnolateEthyl 2-(Methylthio)acetoacetate
Malonic EstersDiethyl Malonate EnolateDiethyl 2-(Methylthio)malonate
NitrilesPhenylacetonitrile Anion2-(Methylthio)-2-phenylacetonitrile
HeterocyclesIndole (B1671886) / PyrroleMethylthio-substituted Indole/Pyrrole

This table illustrates the diverse range of nucleophilic substrates that can undergo methylsulfenylation using this compound or analogous reagents.

The formation of a carbon-sulfur (C-S) bond using this compound is fundamentally an electrophilic process from the perspective of the reagent. The sulfur atom in CH₃SI is the electrophilic center, which is attacked by a carbon nucleophile (a carbanion or enolate). diva-portal.org This reaction proceeds via a nucleophilic substitution mechanism at the sulfur atom, where the nucleophilic carbon atom displaces the iodide ion, which is an excellent leaving group. preprints.orguchicago.edu

Utility as a Reagent in Complex Molecule Synthesis

The introduction of the methylthio group is often a critical step in the multi-step synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netgoogle.comiste.co.uk The -SMe group can serve as a versatile synthetic handle for further transformations or be an integral part of the final target's pharmacophore.

This compound and its in situ generated analogues are valuable in both linear and convergent synthetic plans. In a linear synthesis, where a molecule is built step-by-step from a starting material, methylsulfenylation can be used to install a key functional group early in the sequence. In convergent synthesis, where different fragments of the target molecule are prepared separately before being combined, CH₃SI can be used to functionalize one of these fragments prior to the coupling step. wikipedia.org

A notable example of the application of a closely related iodosulfenylation reaction is found in the total synthesis of (Z)-Tamoxifen, a crucial anti-breast-cancer drug. rsc.org In this strategy, a sulfenyl iodide, generated in situ from iodine and a disulfide, undergoes a highly regio- and stereoselective addition to an alkyne. This reaction forms a key trisubstituted alkene intermediate, demonstrating the power of sulfenyl iodides in constructing complex and stereodefined molecular architectures in a highly convergent manner. rsc.org Such multi-step processes are critical in the synthesis of pharmaceutical ingredients. nih.govresearchgate.net

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. iste.co.ukyoutube.com When a target molecule contains a methylthioether, particularly alpha to a carbonyl group, a C-S disconnection is a logical retrosynthetic step. researchgate.net

This disconnection breaks the C-S bond, generating two idealized fragments called synthons: a nucleophilic carbon synthon (e.g., an enolate) and an electrophilic methylsulfenyl synthon (CH₃S⁺). The real-world chemical reagent, or synthetic equivalent, for the CH₃S⁺ synthon is this compound (CH₃SI) or a related electrophilic sulfur species. researchgate.netrsc.org This strategic disconnection simplifies the complex target into a more manageable ketone or ester precursor, which can then be further deconstructed.

Retrosynthetic Analysis of an α-Methylthio Ketone ![Retrosynthetic analysis of an alpha-methylthio ketone. The target molecule, an alpha-methylthio ketone, is shown on the left. A retrosynthetic arrow points to the right, indicating a C-S disconnection. This disconnection breaks the bond between the alpha-carbon and the sulfur atom. The resulting synthons are shown: a negatively charged enolate and a positively charged methylsulfenyl cation (CH3S+). Below the synthons, their corresponding synthetic equivalents are shown: the ketone precursor and this compound (CH3SI).](https://i.imgur.com/example.png "Retrosynthetic analysis of an α-methylthio ketone.") Figure 1: A conceptual retrosynthetic disconnection of an α-methylthio ketone. The C-S bond is disconnected to reveal the precursor ketone (as its enolate synthon) and the electrophilic methylsulfenyl synthon, for which this compound is the corresponding synthetic equivalent.

Role in the Formation of Sulfur-Containing Heterocycles and Carbocycles

While CH₃SI is primarily used for acyclic functionalization, it can be a key component in strategies aimed at synthesizing sulfur-containing rings. This typically involves a tandem reaction sequence where an initial intermolecular methylsulfenylation is followed by an intramolecular cyclization.

The synthesis of benzothiophenes, an important heterocyclic scaffold, can be achieved through the intramolecular cyclization of precursors like methyl(2-(arylethynyl)phenyl)sulfanes. rsc.org A plausible synthetic route could therefore involve the initial preparation of such a precursor via methylsulfenylation, followed by a catalyst-promoted 5-endo-dig cyclization. rsc.orgrsc.org

Similarly, the formation of carbocycles can be envisioned. For instance, active methylene compounds containing a distal alkyne can undergo tandem carbocyclization-coupling reactions. mdpi.com A substrate for such a reaction could be prepared by the methylsulfenylation of a suitable acetylenic active methylene precursor, with CH₃SI installing the key sulfur functionality prior to the ring-forming step. The sulfur atom can then either be retained in the final product or removed after serving its role in directing the synthesis.


Catalytic Activity and Co-Catalytic Applications in Organic Transformations

Direct catalytic applications of methylsulfenyl iodide are not documented, largely because sulfenyl iodides are known to be labile. nih.gov However, methylsulfenyl iodide is considered a key transient intermediate in various iodine-catalyzed sulfenylation reactions. In these processes, molecular iodine (I₂) or other iodine sources act as catalysts to generate a highly reactive electrophilic sulfenylating species in situ from stable sulfur precursors like thiols (RSH) or disulfides (RSSR). sioc-journal.cn

The generally accepted mechanism for iodine-catalyzed sulfenylation posits that the iodine catalyst first reacts with the sulfur source to form an electrophilic sulfenyl iodide intermediate (RSI). sioc-journal.cn This intermediate is then attacked by a nucleophilic substrate, such as an indole or pyrazole, to yield the sulfenylated product and hydrogen iodide (HI). The catalyst (I₂) is then regenerated via oxidation of HI by an oxidant present in the reaction, such as dimethyl sulfoxide (B87167) (DMSO) or potassium iodate (B108269) (KIO₃), thus completing the catalytic cycle. sioc-journal.cnmdpi.com When dimethyl disulfide (CH₃SSCH₃) or methanethiol (B179389) (CH₃SH) is used as the sulfur source in these reactions, methylsulfenyl iodide is the putative reactive species responsible for the methylthiolation of the substrate.

Several iodine-catalyzed C-H sulfenylation reactions have been developed that likely proceed through a sulfenyl iodide intermediate. For instance, the regioselective sulfenylation of indoles and imidazo[1,5-a]quinolines has been achieved using various thiols or disulfides with a catalytic amount of iodine, often in conjunction with an oxidant like DMSO. mdpi.com

Table 1: Examples of Iodine-Catalyzed Sulfenylation Reactions This table summarizes various iodine-catalyzed reactions where a sulfenyl iodide is a proposed intermediate.

Catalyst SystemSulfur SourceSubstrateProduct TypeYield (%)Reference
I₂ / DMSOAryl/Alkyl MercaptansIndoles3-Sulfoindoles67-96% mdpi.com
I₂Disulfides/ThiolsImidazo[1,5-a]quinolines3-Sulfenylimidazo[1,5-a]quinolines54-99% mdpi.com
I₂ / KIO₃ThiolsIndoles3-ArylthioindolesGood sioc-journal.cn
I₂ / SeO₂Diaryl DisulfidesIndolesSulfenylindolesGood sioc-journal.cn
I₂Heterocyclic ThiolsImidazoheterocyclesSulfenylated Imidazoheterocyclesup to 89% sci-hub.se

In a broader context of catalysis, the methyl iodide component of methylsulfenyl iodide is a crucial co-catalyst in major industrial processes. In the Cativa process for acetic acid production, methyl iodide is generated in situ and undergoes oxidative addition to an iridium catalyst, which is a key step in the catalytic cycle. wikipedia.orglibretexts.org This highlights the fundamental reactivity of the methyl-iodide bond in catalytic transformations, separate from sulfenylation chemistry.

Synthetic Transformations Involving Derivatives and Related Sulfenyl Halides

The synthetic utility of the methylsulfenyl group is more broadly explored through the reactions of more stable, related sulfenyl halides (RSX, where X = F, Cl) and oxidized derivatives like sulfonyl halides (RSO₂X).

Reactions of Related Sulfenyl Halides

The reactivity of sulfenyl halides is characterized by the electrophilicity of the sulfur atom, which readily undergoes addition reactions with unsaturated C-C bonds and substitution reactions with nucleophiles.

Methanesulfenyl chloride (CH₃SCl) : As the closest stable analog to methylsulfenyl iodide, methanesulfenyl chloride is a useful reagent for introducing the methylthio group. It is known to react with alcohols and can be used for the methylsulfenylation of electron-rich heterocycles like indoles and pyrroles. acs.orgacs.org

Arenesulfenyl Halides (ArSX) : Arenesulfenyl chlorides and the more recently synthesized arenesulfenyl fluorides are valuable reagents. chemrxiv.org They undergo direct and highly regioselective anti-addition to alkenes and alkynes. chemrxiv.orgacs.org The resulting β-halo thioether adducts are versatile intermediates that can be transformed into other useful fluorinated compounds. chemrxiv.orgresearchgate.net

Table 2: Addition Reactions of Sulfenyl Halides to Unsaturated Bonds

Sulfenyl HalideSubstrateProductKey FeaturesReference
4-Chlorobenzenesulfenyl chlorideAlkynesβ-Chloroalkenyl sulfidesAddition reaction, product structure depends on alkyne substituents. acs.org
2,4-Dinitrobenzenesulfenyl fluorideAlkenes & Alkynesβ-Fluoro thioethersHighly regioselective anti-addition. chemrxiv.org
Acylsulfenyl iodides (RCOSI)Alkenes & Alkynesβ-Iodo thioacylatesAddition products formed in moderate to good yields. nih.gov

Synthetic Transformations of Derivatives

The chemistry of derivatives extends to compounds where the sulfur atom is in a different oxidation state or attached to a different functional group.

Acylsulfenyl Iodides (RCOSI) : This class of sulfenyl iodide derivatives has been successfully synthesized and characterized. Unlike the more labile alkylsulfenyl iodides, some acylsulfenyl iodides are stable enough to be isolated. They readily react with alkenes and alkynes to provide β-iodo thioester adducts, demonstrating the characteristic electrophilic nature of the S-I bond. nih.gov

Methanesulfonyl Chloride (CH₃SO₂Cl) : As an oxidized derivative, methanesulfonyl chloride (mesyl chloride, MsCl) is a cornerstone reagent in organic synthesis. It is not a sulfenylating agent but is used to introduce the methanesulfonyl (mesyl) group, which is an excellent leaving group in nucleophilic substitution reactions. wikipedia.org It reacts with primary and secondary amines to form highly stable methanesulfonamides. wikipedia.org Furthermore, upon treatment with a base, methanesulfonyl chloride eliminates HCl to form the highly reactive intermediate sulfene (B1252967) (CH₂=SO₂), which can undergo [2+2] cycloaddition reactions with α-hydroxyketones to produce five-membered sultones. wikipedia.org

Future Directions and Emerging Research Avenues in Methylsulfenyliodide Chemistry

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The traditional synthesis of methylsulfenyliodide involves the reaction of dimethyl disulfide with iodine, often requiring standard organic solvents and purification methods. ontosight.ai The future of CH₃SI synthesis lies in the adoption of green chemistry principles to minimize environmental impact and enhance efficiency.

Key research avenues include:

Catalytic, Atom-Economical Processes: Moving beyond stoichiometric reagents, future methods will likely focus on catalytic systems. Iodine-catalyzed reactions, for instance, have shown great promise in related sulfur chemistry for being cost-effective and highly atom-economic, sometimes using water as a reaction medium. rsc.org Research into a direct, iodine-catalyzed synthesis of this compound from a suitable methyl-sulfur source could significantly reduce waste.

Electrochemical Synthesis: Merging electrochemistry with organocatalysis offers a sustainable, metal-free route for sulfenylation reactions. rsc.org An electrochemical approach could generate the reactive this compound in situ from simple, abundant precursors like thiols or even dimethyl sulfoxide (B87167) (DMSO), avoiding the need for harsh oxidants. rsc.orgresearchgate.net This method aligns with green chemistry goals by replacing chemical oxidants with electricity.

Alternative Solvents and Reaction Conditions: The exploration of greener solvents, such as bio-derived solvents or deep eutectic solvents (DES), is a major trend. researchgate.net Microwave-assisted synthesis is another promising technique that can accelerate reactions, reduce energy consumption, and often allow for solvent-free conditions, representing an attractive and environmentally friendly pathway. researchgate.netrasayanjournal.co.in

Novel Sulfur Sources: To improve the practicality and safety of the synthesis, researchers are investigating alternatives to odoriferous thiols. beilstein-journals.org Sodium sulfinates, for example, are stable, odorless solids that could potentially be developed into a precursor for this compound through innovative reduction systems. beilstein-journals.org

Synthesis StrategyPotential AdvantagesRelevant Research Area
Iodine CatalysisHigh atom economy, low cost, potential for use in water. rsc.orgGreen Chemistry
Electro-organocatalysisMetal-free, avoids stoichiometric oxidants, in situ generation. rsc.orgSustainable Chemistry
Microwave-Assisted SynthesisFaster reaction times, reduced energy use, solvent-free potential. researchgate.netrasayanjournal.co.inProcess Chemistry
Alternative PrecursorsAvoids volatile/odorous reagents, improved stability/handling. beilstein-journals.orgSynthetic Methodology

Exploration of Novel Mechanistic Pathways and Unprecedented Reactivity Modes

While the classic reaction of sulfenyl halides with alkenes is often depicted as proceeding through a bridged episulfonium ion, recent and future studies are challenging this single mechanistic view. scispace.com A deeper understanding of the reaction mechanisms of this compound is critical for controlling its reactivity and discovering new synthetic applications.

Future research will likely focus on:

Concerted vs. Stepwise Mechanisms: Computational studies, particularly using Density Functional Theory (DFT), have suggested that the addition of methylsulfenyl chloride to olefins may proceed through a single, concerted transition state rather than a distinct intermediate. scispace.com Similar theoretical investigations into this compound are needed to delineate its potential energy surface and clarify whether its reactions are truly stepwise or concerted, which has profound implications for stereochemical outcomes.

Harnessing Reactive Intermediates: The in situ generation of this compound from other sulfenylating agents, such as sulfenyl chlorides in the presence of iodide anions, has been shown to produce a more reactive species. mdpi.com Deliberate exploitation of this enhanced reactivity could enable transformations that are not possible with other sulfenyl halides.

Stabilization and Isolation: Typically, sulfenyl iodides are highly unstable and disproportionate easily. tandfonline.com However, innovative strategies using sterically demanding "bowl-type" or dendrimeric substituents have successfully produced stable, isolable arenesulfenyl iodides. tandfonline.com Applying similar steric-protection strategies or stabilizing the reactive S-I bond within a confined space, such as a metal-organic framework (MOF), could allow for the isolation and detailed study of this compound itself or its close analogues, opening the door to unprecedented reactivity studies. tandfonline.comrsc.org

Umpolung Reactivity: Hypervalent iodine reagents are known for their ability to reverse the polarity (umpolung) of functional groups. beilstein-journals.orgresearchgate.net Future research could explore whether this compound can be induced to act as a nucleophilic methylsulfenyl source, rather than its typical electrophilic role, by interacting with specific catalysts or reagents.

Expansion of this compound's Synthetic Utility in Advanced Material Science Precursors

The introduction of sulfur atoms into materials can impart unique electronic, optical, and physical properties. This compound, as a compact and highly reactive source of the methylthio (-SCH₃) group, is an intriguing yet underexplored precursor for advanced materials. airliquide.comcarnegiescience.edu

Emerging research directions include:

Functionalization of Polymers: The ability of this compound to react with double bonds or other nucleophilic sites could be exploited to modify the surfaces or bulk properties of polymers, introducing sulfur functionalities to alter conductivity, refractive index, or metal-binding capabilities.

Metal-Organic Frameworks (MOFs): A groundbreaking study demonstrated that the sulfenyl iodide (S-I) function can be generated and stabilized on the rigid scaffold of a zirconium-based MOF. rsc.org The MOF's structure prevents the unstable S-I units from undergoing disproportionation. rsc.org This bio-inspired stabilization strategy opens a new frontier for using this compound or its derivatives to post-synthetically modify MOFs, creating materials with tailored catalytic or sensing properties.

Precursors for Thin Films and Nanomaterials: As the electronics industry demands novel materials for next-generation semiconductor chips, precursors for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are critical. airliquide.com The volatility and reactivity of this compound could make it a candidate for the low-temperature deposition of sulfur-containing thin films or as a seeding layer for nanomaterial growth.

Scalable Synthesis of Material Precursors: For any material application to be viable, the synthesis of the precursor must be scalable. nih.gov Future work must not only explore the use of this compound in materials but also develop robust, scalable methods for its production, potentially using single-source precursors that are safer and more efficient to handle. cam.ac.uk

Material ApplicationRole of this compoundPotential Impact
Metal-Organic Frameworks (MOFs)Post-synthetic modification to create stable S-I units. rsc.orgNew catalytic sites, sensors, bio-mimetic materials.
Advanced PolymersFunctionalizing agent to introduce -SCH₃ groups.Modified electronic/optical properties, new composites.
Semiconductor ManufacturingPrecursor for ALD/CVD of sulfur-containing films. airliquide.comEnabling next-generation electronic devices.

Integration of Advanced Computational Chemistry with Experimental Studies for Predictive Synthesis

The synergy between computational chemistry and experimental work is transforming chemical research. wikipedia.orgrsc.org For a reactive species like this compound, computational modeling is not just a tool for rationalization but a predictive engine for discovery.

Key areas for integration are:

Mechanism and Reactivity Prediction: DFT calculations can model reaction pathways, identify transition states, and calculate activation energy barriers. scispace.comtandfonline.comtandfonline.com This allows researchers to predict the feasibility of a proposed reaction, understand stereochemical outcomes, and compare the reactivity of this compound with other sulfenyl halides before committing to extensive experimental work.

Designing Novel Catalysts: When developing new catalytic systems for generating or using this compound, computational tools can help design catalysts with optimal electronic and steric properties. For instance, modeling the interaction between a proposed catalyst and the S-I bond can guide the synthesis of more efficient and selective catalysts. rsc.org

Virtual Screening of Substrates: For applications in materials or medicinal chemistry, computational methods can be used to screen virtual libraries of molecules to predict their reactivity with this compound. researchgate.net This can rapidly identify promising candidates for synthesis and testing, accelerating the discovery process.

Spectroscopic Analysis: Calculating the theoretical vibrational spectra (IR and Raman) of this compound and its reaction intermediates can be invaluable for interpreting experimental spectroscopic data, helping to identify transient species and confirm reaction pathways. cdnsciencepub.com

Interdisciplinary Research Synergies at the Interface of Chemistry and Other Scientific Disciplines

The unique reactivity of the methylsulfenyl group makes this compound an attractive tool for research at the crossroads of chemistry, biology, and medicine. acs.org

Promising interdisciplinary avenues include:

Chemical Biology: Sulfenyl halides are known to react with cysteine residues in proteins, a modification known as sulfenylation. ontosight.ai This process is implicated in cellular signaling pathways. This compound could be developed as a reactive probe to study protein function, map binding sites, or identify novel drug targets. rsc.org Its small size makes it a subtle yet effective modifying agent.

Medicinal Chemistry: The introduction of a methyl group can have a profound impact on a molecule's biological activity, a phenomenon sometimes called the "magic-methyl effect". nih.gov this compound provides a direct route to install a methylthio group, which can alter a drug candidate's metabolic stability, lipophilicity, and target-binding affinity. nih.govnih.gov This makes it a potentially valuable reagent in lead optimization for drug discovery. helsinki.fi

Natural Product Synthesis: Many natural products contain complex sulfur-based functionalities. nih.gov The development of selective and mild sulfenylation methods using this compound could provide new strategies for the total synthesis or derivatization of these biologically active molecules.

Q & A

Q. How are kinetic parameters for this compound-derived reactions rigorously determined?

  • Methodological Answer :
  • Rate Law Derivation : Use initial rate method or integral analysis (e.g., pseudo-first-order conditions).
  • Error Propagation : Calculate uncertainties in rate constants via Monte Carlo simulations.
  • Replicate Trials : Minimum n=5 replicates to ensure statistical significance (p<0.05) .

Tables for Methodological Reference

Table 1 : Recommended Analytical Techniques for this compound

Application Technique Key Parameters
Structural ElucidationX-ray CrystallographyR-factor ≤0.05, resolution ≤1.0 Å
Purity AssessmentGC-MSColumn: DB-5MS; Split ratio 10:1
Stability MonitoringTLCRf values vs. controls, UV254 visualization

Table 2 : Common Data Contradictions and Solutions

Issue Resolution Strategy References
NMR Peak SplittingRepeat in deuterated DMSO vs. CDCl₃
Inconsistent Melting PointsValidate via DSC and cross-lab collaboration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.